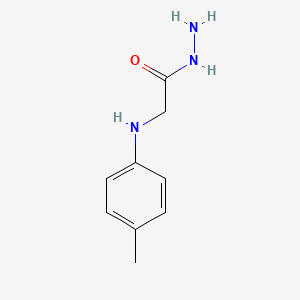

p-Tolylamino-acetic acid hydrazide

描述

Contextualization within Hydrazide Chemistry Research

Hydrazides are a class of organic compounds characterized by the presence of a nitrogen-nitrogen single bond and an acyl group attached to one of the nitrogen atoms. This functional group is a cornerstone in synthetic organic chemistry due to its reactivity and ability to participate in a wide array of chemical transformations. Hydrazides are key precursors in the synthesis of a multitude of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles, many of which exhibit significant biological activities.

The hydrazide moiety can act as a nucleophile, allowing for reactions with electrophiles such as aldehydes and ketones to form hydrazones. This reactivity is fundamental to the construction of larger, more complex molecular architectures. Furthermore, the presence of both a carbonyl group and an amino group allows hydrazides to act as versatile ligands in coordination chemistry, capable of binding to various metal ions to form stable complexes. koreascience.kr Research has shown that metal complexes of hydrazide derivatives can exhibit interesting magnetic, spectral, and biological properties. koreascience.kr

The broader field of hydrazide chemistry is driven by the diverse biological activities exhibited by these compounds and their derivatives. These include antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties. The ability to readily modify the structure of hydrazides allows for the systematic exploration of structure-activity relationships, a key aspect of modern drug discovery.

Significance of the p-Tolylamino Moiety in Organic Systems

The p-tolylamino group, a derivative of p-toluidine (B81030), is a significant structural motif in organic chemistry, particularly in the design of bioactive molecules. The "p-tolyl" part of the name refers to a toluene (B28343) molecule from which one hydrogen atom has been removed from the para-position of the benzene (B151609) ring, resulting in a methyl-substituted phenyl group. The "amino" part indicates the presence of an -NH- group.

The inclusion of a p-tolyl group in a molecule can influence its physical and chemical properties in several ways. The methyl group, being an electron-donating group, can affect the electron density of the aromatic ring and the attached amino group, thereby modulating the molecule's reactivity and its ability to participate in intermolecular interactions. The aromatic nature of the tolyl group allows for π-π stacking interactions, which can be crucial for the binding of a molecule to biological targets such as enzymes or DNA.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-methylanilino)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-2-4-8(5-3-7)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEJVCWERFAFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00307203 | |

| Record name | p-Tolylamino-acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2350-99-4 | |

| Record name | 2350-99-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Tolylamino-acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivative Chemistry of P Tolylamino Acetic Acid Hydrazide

Primary Synthetic Routes for p-Tolylamino-acetic Acid Hydrazide

The synthesis of this compound can be achieved through several key methodologies, each offering distinct advantages in terms of efficiency, substrate availability, and reaction conditions.

Ester Hydrazinolysis Approaches

The most conventional and widely employed method for the preparation of acyl hydrazides, including this compound, is the hydrazinolysis of corresponding esters. nih.gov This reaction involves the treatment of an ester, in this case, an alkyl p-tolylamino-acetate, with hydrazine (B178648) hydrate (B1144303).

The process is typically carried out by dissolving the starting ester in a suitable solvent, such as methanol (B129727) or ethanol (B145695), and then adding hydrazine hydrate. nih.govnih.gov The reaction mixture is often stirred at room temperature or gently refluxed for several hours to ensure complete conversion. nih.govnih.gov The general mechanism involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group and the formation of the desired hydrazide. The reaction is driven to completion by the formation of a stable amide bond. This method is favored for its straightforward procedure and generally good yields. nih.gov For instance, the synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide from its ethyl ester using hydrazine hydrate in methanol resulted in a 70% yield after being left overnight at room temperature. nih.gov

Table 1: Example of Ester Hydrazinolysis Conditions

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl p-tolylamino-acetate | Hydrazine Hydrate | Ethanol | Reflux | This compound | Not specified | nih.gov |

Direct Amidation Reactions with Hydrazine

Direct amidation presents an alternative route that avoids the pre-formation of an ester. This approach involves the direct coupling of a carboxylic acid with hydrazine or its derivatives. These reactions often require an activating agent or catalyst to facilitate the formation of the amide bond, as the direct reaction between a carboxylic acid and an amine is typically unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt.

One reported method for the direct synthesis of amides from carboxylic acids and hydrazines utilizes a catalytic amount of zinc chloride (ZnCl₂). rsc.org This methodology is noteworthy as it represents a direct pathway using hydrazine as the amine partner, with ammonia (B1221849) as the only byproduct. rsc.org Other strategies for direct amidation involve the use of various coupling agents or catalysts that activate the carboxylic acid, making it more susceptible to nucleophilic attack by hydrazine. organic-chemistry.org Furthermore, transition-metal-free methods have been developed for the transamidation of activated amides (e.g., N-Boc amides) with hydrazine hydrate at room temperature, offering high yields of the corresponding acyl hydrazides. researchgate.net

Catalyzed Synthesis from Acetic Acid and Hydrazine Hydrate

A more direct and atom-economical approach involves the catalyzed reaction of the parent carboxylic acid, p-tolylamino-acetic acid, with hydrazine hydrate. While specific examples for p-tolylamino-acetic acid are not prevalent, the synthesis of analogous compounds like acethydrazide (B32501) from acetic acid and hydrazine hydrate provides a clear precedent. google.comgoogle.com These methods often employ solid acid catalysts, such as Hβ type molecular sieves, or composite catalysts like CuO/Cr₂O₃, to promote the dehydration reaction. google.comgoogle.com

In a typical procedure, the carboxylic acid and an excess of hydrazine hydrate are heated under reflux in the presence of the catalyst. google.com The continuous removal of water formed during the reaction is crucial to drive the equilibrium towards the product side, thereby shortening the reaction time and improving the yield. google.comgoogle.com This approach is considered more environmentally friendly as it can eliminate the need for intermediate esterification steps and reduces waste generation. google.com However, a potential side reaction when using acetic acid as a solvent or reagent is the N-acetylation of the hydrazide product itself. pharm.or.jp

Derivatization Reactions and Structural Elaboration

The hydrazide functional group in this compound is a versatile handle for a wide array of chemical transformations, allowing for significant structural elaboration.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones) for Hydrazone Formation

One of the most fundamental reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones. numberanalytics.comwikipedia.org This reaction involves the nucleophilic addition of the terminal nitrogen atom of the hydrazide to the carbonyl carbon of the aldehyde or ketone. numberanalytics.comquimicaorganica.org The resulting tetrahedral intermediate then undergoes dehydration, typically under acidic catalysis (pH ~4-5), to yield the stable hydrazone product, which contains a C=N-NH linkage. numberanalytics.comquimicaorganica.org

The formation of hydrazones is a robust and high-yielding reaction used extensively in synthetic chemistry. nih.gov These derivatives are often highly crystalline solids with sharp melting points, making them useful for the characterization of both the parent hydrazide and the carbonyl compound. The reaction is versatile, tolerating a wide range of functional groups on both reaction partners. organic-chemistry.org

Table 2: General Reaction of Hydrazide with Carbonyl Compounds

| Reactant 1 | Reactant 2 | Product Type | Key Bond Formed |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | Hydrazone | C=N |

Formation of Acetyl Hydrazones

Acetyl hydrazones are a specific subclass of hydrazones derived from the reaction of a hydrazide with an acetylating agent or an acetyl-containing carbonyl compound. More directly, N-acetyl derivatives can be formed by treating the parent hydrazide with acetic acid, often under reflux conditions. nih.govnih.gov This reaction results in the acylation of the terminal nitrogen of the hydrazide group.

For example, N'-[2-(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetyl] acetic acid hydrazide was synthesized by refluxing the corresponding hydrazide in acetic acid for five hours, affording the acetylated product in a 38% yield. nih.gov Similarly, various aryl and heteroaryl hydrazides have been shown to undergo N-acetylation when heated with glacial acetic acid. nih.govrsc.org This transformation introduces an acetyl group, modifying the chemical properties of the parent molecule and providing a route to further functionalization.

Synthesis of Sugar Hydrazone Derivatives

The synthesis of sugar hydrazone derivatives of this compound involves the condensation reaction between the hydrazide and various sugars. This reaction typically occurs by refluxing the this compound with the respective sugar in a suitable solvent, often with a catalytic amount of acid. The resulting sugar hydrazones are characterized by the formation of a C=N-NH-C=O linkage.

For instance, the reaction of 7-ethyl-8-hydrazinotheophylline with sugars like D-glucose, D-galactose, D-xylose, D-arabinose, and D-ribose in ethanol yields the corresponding sugar hydrazones. Subsequent acetylation of these sugar hydrazones with acetic anhydride (B1165640) in pyridine (B92270) at room temperature produces their poly-O-acetyl derivatives. researchgate.net

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldose or Ketose Sugar | Sugar Hydrazone Derivative |

Table 1: General Reaction for the Synthesis of Sugar Hydrazone Derivatives.

Acylation Studies: C- and N-Acetylation

The acylation of hydrazides, including this compound, can occur at either the nitrogen (N-acetylation) or, in some cases, the carbon atom (C-acetylation). rsc.org The use of acetic acid as both a solvent and a reagent can lead to the formation of acetylated derivatives. nih.gov Refluxing a hydrazide in glacial acetic acid can result in N-acetylation. nih.govnih.gov

Studies on the acylation of hydrazides have shown that the reaction conditions, such as the concentration of acetic acid, influence the rate of acetylation. For example, even in 10% aqueous acetic acid, a noticeable percentage of a hydrazide can be acetylated after one hour. pharm.or.jp The reaction of hydrazides with acetic acid under reflux can lead to a variety of products, including N-acetylated compounds. rsc.orgnih.gov

| Reactant | Reagent | Product |

| This compound | Acetic Anhydride/Acetic Acid | N-acetyl-p-tolylamino-acetic acid hydrazide |

Table 2: General Reaction for the N-Acetylation of this compound.

Heterocyclization Reactions

This compound is a key precursor in the synthesis of various nitrogen-containing heterocyclic compounds. These reactions typically involve the cyclization of an intermediate formed from the hydrazide.

The reaction of this compound with isothiocyanates is a common method for the synthesis of thiosemicarbazide (B42300) derivatives. mdpi.com This reaction involves the nucleophilic addition of the hydrazide to the carbon-sulfur double bond of the isothiocyanate. For example, reacting a hydrazide with an aromatic isothiocyanate in a solvent like methanol under reflux yields the corresponding 1,4-disubstituted thiosemicarbazide. mdpi.comnih.gov These thiosemicarbazides are important intermediates for synthesizing other heterocyclic compounds. nih.govirjmets.com

| Reactant 1 | Reactant 2 | Product |

| This compound | Aryl isothiocyanate | 1-(p-Tolylamino-acetyl)-4-aryl-thiosemicarbazide |

Table 3: General Synthesis of Thiosemicarbazide Derivatives.

1,3,4-Thiadiazole derivatives can be synthesized from this compound through the cyclization of its corresponding thiosemicarbazide derivative. nih.gov This intramolecular cyclization is typically achieved by treating the thiosemicarbazide with a dehydrating agent, such as a strong acid. chemmethod.com The reaction proceeds through the formation of a five-membered ring containing two nitrogen atoms and a sulfur atom. jocpr.com Another synthetic route involves the reaction of an acid hydrazide with ammonium thiocyanate (B1210189) followed by cyclization with a strong acid like sulfuric acid. chemmethod.com

| Reactant | Reagent | Product |

| 1-(p-Tolylamino-acetyl)-4-aryl-thiosemicarbazide | Acid (e.g., H₂SO₄) | 2-(p-Tolylamino-methyl)-5-(arylamino)-1,3,4-thiadiazole |

Table 4: General Synthesis of 1,3,4-Thiadiazole Derivatives.

The versatility of this compound extends to the synthesis of other nitrogen-containing heterocycles. kit.edunih.gov For instance, condensation of hydrazides with dicarbonyl compounds or their equivalents can lead to the formation of various heterocyclic systems. The specific heterocyclic ring formed depends on the nature of the second reactant and the reaction conditions employed. These heterocycles are of significant interest in medicinal chemistry. kit.edu

Formation of Acetonitrile (B52724) Derivatives

The reaction of this compound can also lead to the formation of acetonitrile derivatives. For example, the reaction of a hydrazide with acetonitrile in the presence of a catalyst like alumina (B75360) can result in N-acetylation. nih.gov In some cases, the hydrazide moiety can be transformed under specific reaction conditions to yield a nitrile group. For instance, treatment of a hydrazide-hydrazone derivative with certain reagents can lead to the formation of a cyano group. nih.gov

Advanced Hybrid Compound Syntheses

The strategic combination of different pharmacophores into a single molecular entity, known as molecular hybridization, is a powerful approach in medicinal chemistry to design new compounds with potentially enhanced or synergistic activities. This compound serves as a valuable building block in the synthesis of such advanced hybrid compounds, where its structural motif is integrated with other biologically relevant scaffolds.

One notable example involves the synthesis of complex hydrazone derivatives. For instance, the reaction of a precursor hydrazide, 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide, with acetophenone (B1666503) in refluxing methanol yields the hybrid compound 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide. mdpi.com This synthesis demonstrates how the p-tolylamino acetohydrazide moiety can be incorporated into a larger molecular framework containing a 1,2,4-triazole (B32235) ring, a common feature in many biologically active compounds. mdpi.com

Another area of advanced synthesis involves the creation of metal complexes. The ligand 2-hydroxy-4-(p-tolyldiazenyl)benzylidene)-2-(p-tolylamino)acetohydrazide (H₂L), which is a Schiff base derivative of this compound, has been used to prepare mononuclear complexes with a variety of transition metals, including Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Fe(III), Ru(III), and UO₂(II). koreascience.kr The synthesis of these complexes is typically achieved through a direct reaction between the ligand and the respective metal salt. koreascience.kr Spectroscopic data indicate that the ligand can coordinate with the metal ions in different ways, acting as a neutral or monobasic bidentate ligand or as a monobasic or dibasic tridentate ligand. koreascience.kr This coordination versatility highlights the utility of this compound derivatives in the field of coordination chemistry.

The synthesis of coumarin-hydrazone hybrids represents another significant application of hydrazide chemistry in creating advanced molecular structures. ijrrjournal.com While specific examples detailing the direct use of this compound in coumarin (B35378) hybrids are not extensively documented in the available literature, the general synthetic route is well-established. This typically involves the condensation reaction between a coumarin-based aldehyde and a substituted acid hydrazide. koreascience.kr For example, coumarin-hydrazone conjugates are synthesized by refluxing a substituted acid hydrazide with a coumarin-based aldehyde in dry methanol with a catalytic amount of p-toluenesulfonic acid. koreascience.kr This methodology provides a clear pathway for the potential synthesis of coumarin-p-tolylamino-acetic acid hydrazone hybrids.

Similarly, the synthesis of chalcone-hybrid compounds is a prominent area of research. Chalcones, which are α,β-unsaturated ketones, can be reacted with hydrazides to form various heterocyclic derivatives, such as pyrazolines. researchgate.net The reaction of a chalcone (B49325) with hydrazine hydrate in the presence of glacial acetic acid is a common method for synthesizing N-acetylated pyrazolines. rasayanjournal.co.in This general protocol can be adapted for the synthesis of chalcone-p-tolylamino-acetic acid hydrazide hybrids, offering a route to novel compounds that combine the structural features of both molecular classes.

The following table provides a summary of representative advanced hybrid compounds and their synthetic precursors.

| Hybrid Compound Class | Precursor 1 | Precursor 2 | General Reaction Condition |

| Triazole-Hydrazone Hybrid | 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide | Acetophenone | Reflux in methanol |

| Metal-Complexed Hydrazone | 2-hydroxy-4-(p-tolyldiazenyl)benzylidene)-2-(p-tolylamino)acetohydrazide | Metal Salts (e.g., CuCl₂, NiCl₂) | Direct reaction |

| Coumarin-Hydrazone Hybrid | Coumarin-based aldehyde | Substituted acid hydrazide | Reflux in methanol with p-toluenesulfonic acid |

| Chalcone-Pyrazoline Hybrid | Chalcone | Hydrazine hydrate | Reflux in glacial acetic acid |

Coordination Chemistry of P Tolylamino Acetic Acid Hydrazide

Ligand Properties and Coordination Modes

The coordination behavior of p-Tolylamino-acetic acid hydrazide is dictated by the presence of multiple donor atoms and its capacity for structural rearrangement. These features allow it to act as a flexible and effective chelating agent.

Bidentate and Polydentate Coordination Capacities

This compound possesses several potential donor sites, including the two nitrogen atoms of the hydrazide group, the carbonyl oxygen, and the nitrogen atom of the p-toluidine (B81030) moiety. This multiplicity of binding sites enables it to function as a bidentate or, in some cases, a polydentate ligand. In many of its complexes, it coordinates to a central metal ion through the carbonyl oxygen and the terminal amino nitrogen of the hydrazide group, forming a stable five-membered chelate ring. The ability to form such chelates is a crucial factor in the stability of the resulting metal complexes.

Keto-Enol Tautomerism in Ligand Behavior

A key aspect of the coordinating behavior of this compound is its ability to exist in two tautomeric forms: the keto form and the enol form. koreascience.kropenstax.orglibretexts.org This keto-enol tautomerism plays a significant role in its complexation with metal ions. In the solid state, the ligand typically exists in the keto form. However, in solution and particularly upon complexation, it can undergo deprotonation and tautomerize to the enol form.

The enolization involves the migration of a proton from the amide nitrogen to the carbonyl oxygen, resulting in the formation of a hydroxyl group and a carbon-nitrogen double bond (>C=N-N=C(OH)-). openstax.orglibretexts.org This transformation is often facilitated by the presence of a metal ion, which can coordinate to the deprotonated enolic oxygen. The enolic form of the ligand can act as a monobasic bidentate ligand, coordinating through the enolic oxygen and the azomethine nitrogen. This mode of coordination is frequently observed in the formation of various metal complexes. koreascience.kr

Influence of Amino and Hydrazide Moieties on Chelation

The chelation process is significantly influenced by both the amino and hydrazide functional groups within the this compound molecule. The hydrazide moiety (-CO-NH-NH2) is a powerful coordinating group in its own right, capable of binding to metal ions in either its keto or enol form. The presence of the terminal -NH2 group provides a primary coordination site.

The p-tolylamino group, while not always directly involved in coordination, exerts an electronic influence on the molecule. The electron-donating nature of the tolyl group can affect the electron density on the adjacent amino nitrogen and, by extension, the rest of the ligand backbone. This can modulate the ligand's donor strength and the stability of the resulting metal complexes. The interplay between the direct coordinating ability of the hydrazide group and the electronic effects of the p-tolylamino moiety is a defining feature of this ligand's coordination chemistry.

Transition Metal Complex Formation

This compound readily forms complexes with a variety of divalent and trivalent transition metals. The synthesis of these complexes typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent.

Synthesis of Divalent Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Cd(II))

The synthesis of divalent metal complexes of this compound has been extensively studied. koreascience.krresearchgate.net These complexes are generally prepared by reacting the ligand with metal chlorides or acetates in an ethanolic or methanolic solution. researchgate.netedu.krdresearchgate.net The reaction mixture is often refluxed to ensure complete complex formation. researchgate.net The resulting complexes precipitate from the solution and can be isolated by filtration, washed, and dried.

The stoichiometry of these complexes is commonly found to be 1:2 (metal:ligand), with the general formula [M(L)2]X2, where L represents the this compound ligand and X is the counter-ion (e.g., Cl-). edu.krd In many of these complexes, the ligand coordinates as a neutral bidentate ligand through the carbonyl oxygen and the amino nitrogen of the hydrazide group. edu.krd However, in some instances, particularly with Schiff base derivatives of the hydrazide, the ligand can act as a monobasic bidentate or tridentate ligand after enolization and deprotonation. koreascience.kr

Below is a table summarizing the synthesis and properties of some divalent metal complexes with hydrazide-based ligands.

| Metal Ion | General Synthetic Method | Observed Geometry | Stoichiometry (M:L) | Reference |

| Co(II) | Reaction with metal chloride in ethanol (B145695)/methanol (B129727), reflux. | Octahedral | 1:2 | researchgate.netedu.krdresearchgate.net |

| Ni(II) | Reaction with metal chloride in ethanol/methanol, reflux. | Octahedral | 1:2 | researchgate.netedu.krdresearchgate.net |

| Cu(II) | Reaction with metal chloride in ethanol/methanol, reflux. | Octahedral | 1:2 | researchgate.netedu.krdresearchgate.net |

| Zn(II) | Reaction with metal chloride in ethanol/methanol. | Octahedral | 1:2 | researchgate.netekb.eg |

| Pd(II) | Reaction with metal salt, characterization by NMR. | Not specified | Not specified | nih.gov |

| Cd(II) | Reaction with metal chloride in ethanol. | Octahedral | 1:2 | researchgate.net |

Synthesis of Trivalent Metal Complexes (e.g., Cr(III), Fe(III))

The synthesis of trivalent metal complexes with this compound and its derivatives follows similar procedures to that of the divalent complexes. koreascience.krresearchgate.net Typically, the ligand is reacted with a trivalent metal salt, such as chromium(III) chloride or iron(III) chloride, in a suitable solvent like ethanol. mdpi.comresearchgate.net The reaction often requires heating under reflux to facilitate the formation of the complex.

In these complexes, the ligand can also exhibit various coordination modes. For instance, in some Fe(III) complexes of related hydrazone ligands, the ligand has been shown to act as a monobasic tridentate or dibasic tridentate ligand. koreascience.kr The resulting complexes often exhibit octahedral geometry. koreascience.krresearchgate.net

A summary of the synthesis of some trivalent metal complexes is provided in the table below.

| Metal Ion | General Synthetic Method | Observed Geometry | Stoichiometry (M:L) | Reference |

| Cr(III) | Reaction with CrCl3·6H2O in ethanol, reflux. | Octahedral | Not specified | ekb.eg |

| Fe(III) | Reaction with FeCl3 in ethanol, reflux. | Octahedral | Not specified | koreascience.krresearchgate.net |

Complexation with Lanthanide Ions

The synthesis and characterization of coordination complexes between this compound and lanthanide (Ln) ions have not been reported in the reviewed scientific literature. Research on lanthanide complexes often involves multidentate ligands, such as polyaminopolycarboxylates or macrocycles, which can effectively saturate the high coordination numbers typical for these elements. nih.gov However, no studies were found that specifically employed this compound as a ligand for complexing with lanthanide ions.

Structural Characterization of Coordination Compounds

Detailed structural characterization of coordination compounds requires isolating the complexes and analyzing them with various spectroscopic and analytical methods. As no synthesis of metal complexes with this compound has been documented, there is no corresponding characterization data. The following subsections detail the specific types of analysis for which no data could be found.

No infrared (IR) spectroscopy data for metal complexes of this compound are available. In studies of other hydrazide complexes, IR spectroscopy is a crucial tool to identify the ligand's coordination mode. Typically, a comparison between the spectrum of the free ligand and the metal complex reveals shifts in the characteristic vibrational frequencies. Key bands that are often analyzed include:

ν(C=O) (Amide I): A shift to a lower frequency (red shift) usually indicates coordination through the carbonyl oxygen atom.

ν(N-H): Changes in the N-H stretching vibrations of the -NHNH₂ group can suggest coordination through the terminal amino nitrogen.

ν(N-N): A shift in the N-N stretching vibration can also provide evidence of coordination.

Without synthesized complexes, such analysis for this compound cannot be performed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of diamagnetic complexes in solution. For paramagnetic complexes, such as those with many transition metals or lanthanides, NMR can provide insights into the magnetic properties and structure, although significant peak shifting and broadening can occur. nih.gov There are no published ¹H NMR or ¹³C NMR studies for any metal complexes of this compound. Such studies would be instrumental in confirming the coordination mode by observing the change in the chemical shifts of protons and carbons near the binding sites upon complexation.

Mass spectrometry is used to determine the molecular weight of the ligand and its complexes, providing vital information about the stoichiometry of the complex (i.e., the metal-to-ligand ratio). The fragmentation pattern can also offer clues about the structure. No mass spectrometry data for this compound or its metal complexes were found in the reviewed literature.

Molar conductance measurements of a complex dissolved in a suitable solvent (like DMF or DMSO) are used to determine whether the complex is an electrolyte or non-electrolyte. This helps to ascertain if anions (like chloride or nitrate (B79036) from the metal salt) are coordinated to the metal ion or exist as counter-ions in the crystal lattice. No molar conductance data for complexes of this compound have been reported.

Magnetic moment measurements are essential for understanding the electronic structure and geometry of complexes involving paramagnetic metal ions (e.g., transition metals or lanthanides). The effective magnetic moment (μ_eff), typically measured in Bohr magnetons (B.M.), helps determine the number of unpaired electrons, the spin state (high-spin or low-spin), and can suggest the coordination geometry (e.g., octahedral vs. tetrahedral). As no complexes of this compound have been synthesized and reported, no magnetic susceptibility or magnetic moment data are available.

Proposed Coordination Geometries (e.g., Octahedral, Tetragonally Distorted Octahedral)

The geometry of metal complexes derived from hydrazone ligands, such as those anticipated for this compound, is largely influenced by the nature of the metal ion, its oxidation state, and the coordination environment provided by the ligand. Spectroscopic and magnetic susceptibility data from studies on similar hydrazone Schiff base complexes consistently suggest the prevalence of octahedral or distorted octahedral geometries.

For instance, in studies of transition metal complexes with Schiff bases derived from p-Toluic hydrazide and o-Hydroxy acetophenone (B1666503), the magnetic moment data for Mn(II), Co(II), and Cu(II) complexes are indicative of an octahedral geometry. researchgate.netproquest.com Similarly, Cu(II) complexes with hydrazone ligands derived from 2-acetylpyridine (B122185) have been reported to exhibit warped octahedral geometries. nih.gov The coordination typically involves the azomethine nitrogen, the enolic/phenolic oxygen, and potentially other donor atoms present in the ligand, leading to the formation of stable chelate rings. nih.gov For many first-row transition metals, a coordination number of six is common, resulting in an octahedral arrangement of the ligands around the central metal ion. Distortions from ideal octahedral geometry, often described as tetragonal distortion, can arise from electronic effects such as the Jahn-Teller effect, particularly in Cu(II) complexes. rasayanjournal.co.in

The proposed coordination modes often involve the hydrazone ligand acting as a bidentate or tridentate chelating agent. In the case of Schiff bases derived from this compound, coordination is expected to occur through the azomethine nitrogen and the enolic oxygen, with the potential for the secondary amino group to also participate in coordination, which would favor the formation of octahedral complexes.

Table 1: Proposed Geometries for Metal Complexes of Analogous Hydrazone Ligands

| Metal Ion | Ligand Type | Proposed Geometry | Reference |

| Mn(II) | Schiff base of p-Toluic hydrazide | Octahedral | researchgate.netproquest.com |

| Co(II) | Schiff base of p-Toluic hydrazide | Octahedral | researchgate.netproquest.com |

| Ni(II) | Schiff base of p-Toluic hydrazide | Octahedral | researchgate.netproquest.com |

| Cu(II) | Schiff base of p-Toluic hydrazide | Octahedral | researchgate.netproquest.com |

| Cu(II) | Hydrazone of 2-Acetylpyridine | Warped Octahedral | nih.gov |

| Mn(II) | Schiff base of 3-ethoxysalicylaldehyde (B1293910) and p-toluidine | Distorted Octahedral | rasayanjournal.co.in |

| Co(II) | Schiff base of 3-ethoxysalicylaldehyde and p-toluidine | Distorted Octahedral | rasayanjournal.co.in |

| Cu(II) | Schiff base of 3-ethoxysalicylaldehyde and p-toluidine | Distorted Octahedral | rasayanjournal.co.in |

This table presents data for analogous compounds due to the absence of specific literature on this compound complexes.

Thermogravimetric Analysis of Coordination Compounds

Thermogravimetric analysis (TGA) is a crucial technique for investigating the thermal stability and decomposition patterns of coordination compounds. For metal complexes of hydrazone ligands, TGA curves typically reveal a multi-step decomposition process. saudijournals.com The initial weight loss at lower temperatures (around 100-200 °C) is generally attributed to the removal of lattice or coordinated water molecules. saudijournals.com Subsequent decomposition steps at higher temperatures correspond to the breakdown of the organic ligand moiety. The final residue at the end of the analysis is usually the most stable metal oxide. saudijournals.com

Studies on various hydrazone complexes have shown that the thermal stability can be influenced by the metal ion and the specific structure of the ligand. For example, the TGA of diorganotin(IV) complexes of hydrazone ligands based on 4-fluorophenoxyacetic hydrazide showed thermal stability up to 180 °C. nih.gov The analysis of the decomposition steps can provide insights into the stoichiometry of the complex and the nature of the coordinated species. The kinetic parameters of the decomposition processes, such as activation energy, can also be calculated from the TGA data. nih.gov

Table 2: General Thermogravimetric Analysis Data for Analogous Hydrazone Complexes

| Complex Type | Temperature Range (°C) | Decomposition Step | Mass Loss (%) | Final Residue | Reference |

| Hydrazone Schiff Base Complexes | 100 - 250 | Loss of hydrated/coordinated water | Varies | - | saudijournals.com |

| Hydrazone Schiff Base Complexes | > 250 | Decomposition of ligand moiety | Varies | Metal Oxide | saudijournals.com |

| Diorganotin(IV) Hydrazone Complexes | up to 180 | Stable | - | - | nih.gov |

| Cu(II) Hydrazone Complexes | > 200 | Ligand decomposition | Varies | CuO | nih.gov |

This table presents generalized data from studies on analogous hydrazone complexes, as specific TGA data for this compound complexes is not available in the reviewed literature.

Reactivity and Mechanistic Investigations of P Tolylamino Acetic Acid Hydrazide

Reaction Mechanisms in Hydrazone Formation

Hydrazone formation is a fundamental condensation reaction in organic chemistry involving a hydrazine (B178648) derivative, such as p-tolylamino-acetic acid hydrazide, and a carbonyl compound (an aldehyde or a ketone). numberanalytics.com This reaction is highly valued for its versatility and the wide-ranging applications of the resulting hydrazones as intermediates in the synthesis of heterocyclic compounds and as precursors for pharmaceuticals. numberanalytics.comnih.gov

The mechanism of hydrazone formation proceeds through a series of steps, typically under acid catalysis. numberanalytics.com The key steps are:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. numberanalytics.comekb.eg

Proton Transfer: A proton is subsequently transferred from the nitrogen atom to the oxygen atom. This step is crucial as it facilitates the elimination of a water molecule in the subsequent step. numberanalytics.com

Dehydration: The final step involves the elimination of a water molecule from the protonated carbinolamine, resulting in the formation of the stable hydrazone with a carbon-nitrogen double bond (C=N). numberanalytics.com The dehydration step is often the rate-determining step of the reaction. numberanalytics.com

The acidity of the reaction medium needs to be carefully controlled. Sufficient acid is required to protonate the carbonyl group, thereby increasing its electrophilicity and accelerating the nucleophilic attack. However, excessive acidity can lead to the protonation of the hydrazine, rendering it non-nucleophilic and thus inhibiting the reaction. ekb.eg

Oxidation-Reduction Pathways

The hydrazide functional group in this compound can participate in oxidation-reduction reactions. A notable example is its conversion to an acyl azide (B81097), a key intermediate in various synthetic transformations. This conversion is typically achieved by treatment with nitrous acid (generated in situ from a nitrite (B80452) salt, such as sodium nitrite, and an acid). pharm.or.jpthermofisher.comresearchgate.net

In this process, the hydrazide is oxidized to the corresponding acyl azide with the concomitant reduction of nitrous acid. The acyl azide is a crucial precursor for the Curtius rearrangement, a reaction that ultimately leads to the formation of amines or their derivatives. rsc.orgwikipedia.org

Substitution Reaction Dynamics

The amino group of this compound can undergo substitution reactions. One of the most significant is acylation, where an acyl group is introduced onto the nitrogen atom. This can occur as a side reaction when carboxylic acids, such as acetic acid or formic acid, are used as both a solvent and an acid catalyst in reactions involving the hydrazide. pharm.or.jpnih.gov

Studies have shown that when hydrazides are treated with acetic acid, N-acetylation can occur. pharm.or.jpnih.gov The rate of this acylation is dependent on the concentration of the carboxylic acid. pharm.or.jp For instance, research on a similar hydrazide, Z-Ala-NHNH2, revealed that after 1 and 12 hours at 20°C in acetic acid, 11% and 49% of the hydrazide was acetylated, respectively. pharm.or.jp This side reaction can be problematic as the acylated hydrazide is unable to be converted to the corresponding acyl azide, potentially leading to lower yields in subsequent reactions like the azide coupling method in peptide synthesis. pharm.or.jpresearchgate.net

Role in Peptide Synthesis Intermediates

This compound and related amino acid hydrazides are important intermediates in the chemical synthesis of peptides and proteins. pharm.or.jpresearchgate.netnih.gov They serve as precursors to key reactive species used in the formation of peptide bonds.

The azide coupling method is a classic strategy for peptide bond formation. In this method, an N-protected amino acid hydrazide is converted into the corresponding acyl azide. pharm.or.jpresearchgate.net This is typically achieved by reacting the hydrazide with a nitrite source (e.g., sodium nitrite) in the presence of an acid. pharm.or.jpresearchgate.net The resulting acyl azide is a highly reactive intermediate that can then be coupled with the amino group of another amino acid or peptide to form a new peptide bond. pharm.or.jp This method is valued for its low racemization tendency. However, as mentioned earlier, side reactions like N-acetylation can occur if carboxylic acids are used as the acid catalyst, which can diminish the yield of the desired peptide. pharm.or.jp

Hydrazides are fundamental starting materials for generating acyl azides, which are the key intermediates in the Curtius rearrangement. pharm.or.jprsc.orgwikipedia.orgnih.govorganic-chemistry.org This rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The isocyanate is a versatile intermediate that can be trapped by various nucleophiles. rsc.orgnih.gov For example, reaction with water leads to the formation of an unstable carbamic acid, which then decarboxylates to yield a primary amine. organic-chemistry.org This entire sequence, starting from the carboxylic acid (via the hydrazide and acyl azide) to the amine, is often referred to as the Curtius reaction. organic-chemistry.org The rearrangement is believed to be a concerted process, where the migration of the R-group and the loss of nitrogen gas occur simultaneously. wikipedia.org

Interactions with Carboxylic Acids as Reagents and Solvents

Carboxylic acids, particularly acetic acid and formic acid, are frequently used as both acidic catalysts and solvents in reactions involving hydrazides due to their excellent solubilizing properties. pharm.or.jpresearchgate.net However, their use can lead to unintended side reactions.

When a hydrazide is treated with a carboxylic acid like acetic acid, N-acetylation can occur, forming an N-acetylhydrazide. pharm.or.jpnih.gov This reaction is generally reversible but can significantly impact the efficiency of subsequent transformations that require the free hydrazide. Studies have shown that the rate of acetylation is dependent on the concentration of the acetic acid. pharm.or.jp For example, even in 10% aqueous acetic acid, a noticeable amount of acetylation can be observed over time. pharm.or.jp

Formic acid has been found to be even more reactive than acetic acid in acylating hydrazides. pharm.or.jpnih.gov The formylation of hydrazides proceeds much faster than acetylation, making formic acid generally unsuitable as an acid catalyst in reactions where the hydrazide needs to remain unmodified, such as in the preparation of acyl azides for peptide coupling. pharm.or.jp

In some cases, under reflux conditions, the interaction of a hydrazide with acetic acid can lead to other transformations, such as hydrolysis of the hydrazide back to the corresponding carboxylic acid, or even rearrangement reactions. nih.govrsc.org The specific outcome depends on the structure of the hydrazide and the reaction conditions. nih.gov For instance, some aryl hydrazides have been observed to undergo hydrolysis to their parent carboxylic acids when refluxed in acetic acid. nih.gov

Acetylation and Formylation Side Reactions

Acetylation and formylation are common side reactions when this compound is subjected to conditions involving acetic acid or formic acid, respectively. These acids are often employed as solvents or catalysts in reactions such as the conversion of hydrazides to azides for peptide synthesis. pharm.or.jp

The acylation occurs on the terminal nitrogen atom of the hydrazide moiety. Studies on analogous hydrazide compounds, such as benzyloxycarbonylalanine hydrazide (Z-Ala-NHNH2), have demonstrated that the rate of these side reactions is dependent on the concentration of the acid. pharm.or.jp For instance, in the presence of 100% acetic acid at 20°C, a significant portion of the hydrazide can be acetylated over several hours. pharm.or.jp

Formylation is observed to be a much faster reaction than acetylation. pharm.or.jp Even at a 10% concentration of formic acid, a substantial amount of the hydrazide can be formylated within a short period. pharm.or.jp This high reactivity necessitates careful consideration when using formic acid in the presence of hydrazides to avoid the formation of unwanted formyl derivatives. pharm.or.jp

The following table, based on studies of Z-Ala-NHNH2, illustrates the comparative extent of acetylation with varying concentrations of acetic acid.

| Concentration of Acetic Acid | Extent of Acetylation after 1 hour (%) |

| 10% | 3 |

| 100% | 11 |

| Data derived from studies on benzyloxycarbonylalanine hydrazide. pharm.or.jp |

Similarly, the rapid nature of formylation is highlighted in the table below, also based on Z-Ala-NHNH2.

| Concentration of Formic Acid | Extent of Formylation after 30 minutes (%) |

| 10% | 25 |

| Data derived from studies on benzyloxycarbonylalanine hydrazide. pharm.or.jp |

Hydrolysis and Rearrangement Processes

In addition to acylation, this compound can undergo hydrolysis and rearrangement, particularly in the presence of acids. nih.gov

Hydrolysis:

When heated in the presence of an acid like acetic acid, hydrazides can be hydrolyzed back to the corresponding carboxylic acid. nih.gov This reaction involves the cleavage of the C-N bond of the hydrazide. The general procedure for such a hydrolysis involves refluxing the hydrazide in glacial acetic acid. nih.gov

A kinetic study on m-nitrobenzhydrazide in acetic acid revealed that the degradation, which includes hydrolysis, follows pseudo-first-order kinetics. nih.gov The major degradation products identified were N,N'-bis(m-nitrobenzoyl)hydrazine, N-acetyl-N'-m-nitrobenzoylhydrazine, diacetylhydrazine, and hydrazine, indicating a complex reaction network. nih.gov

Rearrangement:

A significant rearrangement reaction for hydrazides is the Curtius rearrangement. This reaction typically proceeds through the corresponding acyl azide, which can be generated from the hydrazide. The acyl azide, upon heating, rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org This rearrangement is a concerted process where the migration of the R-group from the carbonyl carbon to the nitrogen occurs simultaneously with the expulsion of nitrogen gas, ensuring retention of configuration at the migrating group. wikipedia.org The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. For example, in the presence of water, it hydrolyzes to a primary amine, while with alcohols, it forms carbamates. wikipedia.org

A variation known as the Darapsky degradation involves the conversion of an α-cyanoester to an amino acid, where a Curtius rearrangement of an acyl azide derived from the corresponding hydrazide is a key step. wikipedia.org

Insights into Reaction Conditions and Catalysis

The reaction conditions and the use of catalysts play a crucial role in directing the reactivity of this compound.

Acetic acid itself can act as a reagent, solvent, and catalyst in reactions involving hydrazides. nih.gov When used as a solvent and catalyst under reflux conditions, it can promote acetylation, hydrolysis, and rearrangement reactions. nih.gov A general experimental setup involves heating the hydrazide in glacial acetic acid for several hours. nih.gov

The acetylation of primary amines, a reaction analogous to the N-acetylation of hydrazides, can be catalyzed by various acids. Perchloric acid has been shown to be an effective catalyst for the acetylation of hydroxyl groups and amino acids using acetic anhydride (B1165640). iastate.edu Studies on the N-acylation of p-toluidine (B81030) with acetic acid have explored the use of metal-free catalysts like benzophenone. ijsrst.com

For formylation reactions, various catalytic systems have been developed to improve efficiency and selectivity. Melaminetrisulfonic acid has been reported as an effective catalyst for the formylation of amines using formic acid under solvent-free conditions. nih.gov

The following table summarizes the products formed from the reaction of various hydrazide derivatives with acetic acid, providing insight into the potential reactivity of this compound under similar conditions.

| Starting Hydrazide | Reaction with Acetic Acid | Product |

| Benzohydrazide | C-acetylation | 4-Acetylbenzohydrazide |

| Various aryl hydrazides | Hydrolysis | Corresponding carboxylic acids |

| 4-(Dimethylamino)benzohydrazide | N-acetylation followed by hydrolysis | 4-(Dimethylamino)benzoic acid |

| Formic hydrazide | N-acetylation and rearrangement | Acetamide (B32628) |

| Various aryl hydrazides | N-acetylation | N'-Acetyl hydrazides |

| Data derived from a study on the interactions of various hydrazide derivatives with acetic acid. nih.gov |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of p-Tolylamino-acetic acid hydrazide and its analogs, DFT calculations are instrumental in determining the most stable three-dimensional conformation (structural optimization), as well as in calculating various molecular properties.

These calculations can predict geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, in studies of related hydrazone derivatives, DFT has been employed to understand the planarity and spatial arrangement of the molecule, which are crucial for its interaction with biological targets. The optimized geometry provides a foundation for more complex computational studies like molecular docking.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Hydrazide Derivative

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.24 Å |

| Bond Length | N-N | 1.38 Å |

| Bond Angle | C-N-N | 119.5° |

| Dihedral Angle | C-C-N-N | 178.2° |

Note: The data in this table is representative of typical values found for hydrazide derivatives in computational studies and does not represent specific experimental values for this compound.

Molecular Docking and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is pivotal in drug discovery and molecular biology for predicting the interaction between a ligand and a protein's binding site.

For hydrazide derivatives, molecular docking studies have been conducted to explore their potential as inhibitors of various enzymes. nih.gov For example, in a study on a series of alkyl/aryl/heteroaryl hydrazides, docking simulations were used to identify potential interactions with targets like SIRT1, TPMT, and Tyrosinase. nih.govrsc.orgresearchgate.net The analysis of these docking poses reveals key binding interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the ligand-protein complex. nih.gov One particular compound in a study, designated 2o, was shown through molecular docking to interact with all three of these targets, highlighting its potential as a multi-target drug candidate. nih.govrsc.orgresearchgate.net

Table 2: Example of Molecular Docking Results for a Hydrazide Derivative with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Tyrosinase | -7.5 | HIS244, SER282 | Hydrogen Bond |

| SIRT1 | -8.2 | ASP348, ILE347 | Hydrogen Bond, Hydrophobic |

| TPMT | -6.9 | TYR146, TRP215 | Hydrogen Bond, π-π Stacking |

Note: This table presents illustrative data from studies on hydrazide derivatives to demonstrate the type of information obtained from molecular docking. The specific values are not for this compound.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are frequently used to build SAR models. By analyzing a series of related compounds, researchers can identify the chemical moieties responsible for their activity. nih.gov

For the broader class of hydrazide-hydrazones, SAR studies have revealed important structural features for their inhibitory activity against certain enzymes. mdpi.com For instance, the nature and position of substituents on the aromatic rings can significantly impact the biological effect. mdpi.com Computer simulations are often employed to rationalize these relationships, providing insights that can guide the design of more potent analogs. nih.gov

Key findings from SAR studies on related hydrazide structures often highlight the importance of:

The presence of specific hydrogen bond donors and acceptors.

The electronic properties conferred by different substituent groups.

Computational Approaches to Mechanistic Elucidation

Computational chemistry offers powerful tools to investigate reaction mechanisms, providing a level of detail that can be difficult to obtain through experimental means alone. For reactions involving hydrazides, such as their synthesis or transformation, computational models can be used to map out the entire reaction pathway.

For example, in the reaction of formic hydrazide, a proposed mechanism for its rearrangement to acetamide (B32628) was investigated. nih.gov These studies can calculate the energies of reactants, transition states, and products, allowing for the determination of activation barriers and reaction feasibility. Such computational insights are invaluable for optimizing reaction conditions and understanding the formation of byproducts. nih.gov

In silico Screening for Chemical Space Exploration

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govrsc.org

In studies involving hydrazide derivatives, in silico screening of databases like ChEMBL has been utilized to identify potential biological targets and to assess the drug-like properties of synthesized compounds. nih.govrsc.orgresearchgate.net This approach allows for the rapid evaluation of a large number of compounds, prioritizing those with the highest potential for further experimental investigation. nih.gov For example, a screening of 17 synthesized hydrazide derivatives against the ChEMBL database revealed significant activity for three of the compounds against the targets SIRT1, TPMT, and Tyrosinase. nih.govrsc.orgresearchgate.net

Applications of P Tolylamino Acetic Acid Hydrazide and Its Derivatives in Chemical Research

Role in Organic Synthesis

The hydrazide functional group is a cornerstone in synthetic organic chemistry, known for its nucleophilicity and its ability to participate in a wide array of chemical transformations. This reactivity makes p-Tolylamino-acetic acid hydrazide a valuable asset for constructing intricate molecular frameworks.

This compound serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds. Hydrazides, in general, are well-established precursors for generating five- and six-membered heterocyclic rings containing one or more heteroatoms, which are prevalent in pharmacologically active compounds. arkat-usa.orgmdpi.com The synthesis of these heterocycles often involves the condensation of the hydrazide with suitable electrophiles, followed by cyclization reactions.

For instance, hydrazides can react with compounds like β-ketoesters or 1,3-diketones to form pyrazole (B372694) derivatives. Similarly, reactions with carbon disulfide or isothiocyanates can lead to the formation of thiadiazole and triazole rings, respectively. The presence of the p-tolylamino group can influence the electronic properties and reactivity of the resulting heterocyclic systems, potentially leading to novel structures with unique biological or material properties.

Research has shown that derivatives of acetic acid hydrazide can be used to synthesize a range of heterocyclic systems, including 1,3,4-oxadiazoles and Schiff bases. researchgate.net These reactions typically involve the initial formation of a hydrazone by condensation with an aldehyde or ketone, which then undergoes further cyclization or modification. The general utility of hydrazides as synthons for various heterocycles like pyrazoles, thiadiazoles, pyridines, and pyrans has been extensively reviewed. arkat-usa.org

Table 1: Examples of Heterocyclic Systems Synthesized from Hydrazide Derivatives

| Starting Hydrazide Derivative | Reagent | Resulting Heterocycle |

|---|---|---|

| Acid Hydrazide | Aldehyde/Ketone | Hydrazone (Schiff Base) |

| Hydrazide | Dicarbonyl Compound | Pyrazole/Pyridazine |

| Hydrazide | Carbon Disulfide | 1,3,4-Thiadiazole |

| Hydrazide | Isothiocyanate | 1,2,4-Triazole (B32235) |

This table presents generalized synthetic routes.

Beyond their role as foundational building blocks, hydrazides like this compound can act as key reagents in specific chemical reactions. One of the most notable applications of hydrazides is in peptide synthesis through the azide (B81097) coupling method. pharm.or.jpresearchgate.net In this process, the hydrazide is converted into a highly reactive acyl azide intermediate by treatment with a nitrite (B80452) source, typically in an acidic medium. pharm.or.jpresearchgate.netnih.gov This acyl azide then readily couples with an amino acid or peptide to form a new peptide bond.

Furthermore, hydrazides are precursors for the Curtius rearrangement, a thermal or photochemical reaction that converts an acyl azide into an isocyanate. This transformation is a powerful tool for accessing amines, urethanes, and ureas. The isocyanate generated from a derivative of this compound could be trapped with various nucleophiles to introduce the p-tolylamino-methyl group into a range of different molecules.

Ligands in Catalysis

The derivatives of this compound, particularly hydrazones formed by condensation with aldehydes and ketones, are excellent ligands for the coordination of metal ions. mdpi.com These hydrazones are typically bidentate or tridentate ligands, capable of forming stable complexes with a variety of transition metals. The nitrogen and oxygen atoms of the hydrazone backbone act as donor sites, and the electronic properties of the ligand can be fine-tuned by modifying the substituents on the aldehyde/ketone or the hydrazide moiety.

These metal complexes have shown promise as catalysts in a range of organic transformations. The specific catalytic activity depends on the nature of the metal center and the ligand framework. For example, complexes of copper, nickel, cobalt, and zinc with hydrazone ligands have been investigated for their catalytic potential in oxidation, reduction, and carbon-carbon bond-forming reactions. The p-tolyl group in ligands derived from this compound can influence the solubility, stability, and steric environment of the resulting metal complex, thereby affecting its catalytic performance.

Contributions to Materials Science Research

The structural versatility of this compound and its derivatives also extends to the field of materials science, where they serve as precursors for functional polymers and colorants.

Hydrazide-containing monomers can be used in the synthesis of various polymers, such as polyamides and polyhydrazides. mdpi.com These polymers can exhibit interesting properties, including high thermal stability and the ability to chelate metal ions. The reaction of dihydrazides with diacyl chlorides or dicarboxylic acids leads to the formation of polyhydrazides, which can be further processed into fibers and films.

Recent research has explored the use of poly(acryloyl hydrazide) as a versatile scaffold for creating functional polymers through post-polymerization modification. nih.gov This involves synthesizing a protected version of the polymer and then deprotecting it to reveal the reactive hydrazide groups. These groups can then be reacted with a variety of aldehydes to introduce different functionalities along the polymer chain, creating materials with tailored properties for applications in biomedicine and materials science. nih.gov

The derivatives of this compound, particularly hydrazones, often exhibit chromophoric properties, meaning they can absorb light in the visible region of the electromagnetic spectrum. This makes them attractive candidates for the development of new dyes and pigments. mdpi.com

The color of these compounds arises from the extended π-conjugation in the hydrazone structure. By reacting this compound with different aromatic or heterocyclic aldehydes, a wide range of colors can be achieved. The resulting azo-azomethine pigments can display excellent light and thermal stability, making them suitable for various applications, including coloring plastics, fibers, and coatings. The specific shade and intensity of the color can be tuned by altering the electronic nature of the substituents on the aromatic rings.

Exploration in Information Storage Technologies

The field of molecular electronics and information storage is continually seeking novel materials with tunable properties that can be manipulated at the molecular level. While direct research on this compound for information storage is not extensively documented, the broader class of arylhydrazone derivatives, which can be synthesized from this compound, exhibits promising photophysical and electrochemical properties that are fundamental to data storage applications.

Arylhydrazones are known for their photochromic behavior, specifically E/Z isomerization, where the molecule can be switched between two distinct geometric isomers using light of specific wavelengths. researchgate.net This reversible transformation leads to changes in the molecule's physical properties, such as absorption and emission spectra, which can be harnessed to store information. The E and Z isomers can represent the "0" and "1" states of a binary data bit. The ability to switch between these states using an external stimulus like light makes arylhydrazones potential candidates for optical data storage systems. researchgate.net

Furthermore, the incorporation of fluorophores into the hydrazone structure can lead to fluorescence switching. In such systems, one isomer might be highly fluorescent (ON state) while the other is non-fluorescent (OFF state). This reversible ON/OFF fluorescence, triggered by light or chemical stimuli, can be utilized for high-contrast data readout. researchgate.net

The electrochemical properties of hydrazone derivatives are also of interest. Some hydrazones exhibit quasi-reversible redox reactions, meaning they can be switched between different oxidation states through the application of an electrical potential. researchgate.netmdpi.com This electrochemical switching behavior is a key principle behind certain types of random-access memory (RAM) devices.

The potential applications of this compound derivatives in information storage are summarized in the table below, based on the known properties of the larger arylhydrazone family.

| Property of Arylhydrazone Derivatives | Potential Application in Information Storage | Mechanism |

| Photochromism (E/Z Isomerization) | Optical Data Storage | Reversible light-induced switching between two stable isomers with distinct properties. researchgate.net |

| Fluorescence Switching | High-Density Optical Memory | Reversible "ON/OFF" toggling of fluorescence, allowing for high-contrast data reading. researchgate.net |

| Electrochemical Redox Activity | Molecular-Scale Memory Devices (RAM) | Switching between different, stable oxidation states under an applied voltage. researchgate.netmdpi.com |

Advancements in Biosensing Applications

The hydrazide functional group within this compound serves as a versatile chemical handle for the development of advanced biosensors. The primary strategy involves the condensation reaction of the hydrazide with an aldehyde or ketone to form a hydrazone. This reaction is a cornerstone in the design of chemosensors, particularly for the detection of metal ions and other biologically relevant species. nih.govnih.gov

Hydrazone-based sensors often operate on principles such as Chelation-Enhanced Fluorescence (CHEF) or colorimetric changes. nih.govnih.gov In a typical CHEF-based sensor, the hydrazone derivative is designed to have a low intrinsic fluorescence. Upon binding to a specific analyte, such as a metal ion, a rigid complex is formed. This chelation restricts intramolecular rotation and other non-radiative decay pathways, leading to a significant increase in fluorescence intensity—a "turn-on" response. nih.gov

Derivatives of this compound can be functionalized with various fluorophores and chelating units to create highly selective and sensitive sensors for a range of targets. The tolyl and amino groups in the parent molecule can also influence the electronic properties and binding affinity of the final sensor molecule.

The applications of hydrazide and hydrazone derivatives in biosensing are diverse. They have been successfully employed to create fluorescent probes for toxic heavy metal ions like Hg²⁺, Cu²⁺, and Fe³⁺ in environmental and biological samples. nih.govrsc.orgrsc.org The development of such sensors is crucial for monitoring environmental pollution and understanding the role of metal ions in biological systems.

Furthermore, the hydrazide moiety can be used to immobilize biomolecules onto sensor surfaces. For instance, hydrazide-functionalized self-assembled monolayers (SAMs) on gold or other substrates can be used to orient and attach antibodies or other proteins for the development of immunosensors and other affinity-based biosensors. nih.govfigshare.comrsc.orgrsc.org

The table below summarizes the types of hydrazone-based sensors and their applications, which could be extrapolated from this compound.

| Sensor Type | Target Analyte(s) | Detection Principle |

| Fluorescent Chemosensor | Metal Ions (e.g., Fe³⁺, Cu²⁺, Al³⁺, Hg²⁺) | Chelation-Enhanced Fluorescence (CHEF), Colorimetry nih.govnih.govrsc.orgrsc.org |

| Immobilization Platform | Proteins, Antibodies | Formation of self-assembled monolayers (SAMs) for oriented biomolecule attachment nih.govfigshare.com |

| Multi-Analyte Sensor | Multiple Metal Ions (e.g., Cr³⁺, Al³⁺, Fe³⁺) | Differential fluorescent or colorimetric response to various analytes rsc.org |

常见问题

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to model hydrazide interactions with MPO’s active site (e.g., His336 and Arg239 residues) .

- MD Simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .

- QSAR Models : Corolate substituent electronic effects (Hammett σ values) with inhibitory potency .

Key Finding : Benzoic acid hydrazide analogs inhibit MPO via heme ejection, a mechanism validated by LC-MS/MS peptide mapping .

How should researchers address discrepancies in biological activity data across different studies involving hydrazide-based compounds?

Q. Advanced Research Focus

- Dose-Response Reproducibility : Standardize assay protocols (e.g., NIH/WHO guidelines) to minimize variability in IC₅₀ determinations .

- Metabolic Stability : Evaluate compound degradation in liver microsomes to rule out false negatives .

- Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., electron-withdrawing groups) to isolate pharmacophoric contributions .

Case Study : In anticonvulsant studies, hydrazides with 2,4-dichlorophenyl groups showed higher efficacy than mono-substituted analogs, highlighting substituent-driven activity .

What role do hydrazide-functionalized materials play in glycoproteomics, and how can they be applied to study post-translational modifications?

Q. Advanced Research Focus

- Glycopeptide Enrichment : Core-shell magnetic nanoparticles (e.g., Fe₃O₄@PMAH) with hydrazide groups selectively capture N-glycopeptides via Schiff base formation .

- Workflow :

- Applications : Profile disease-specific glycosylation in serum (e.g., colorectal cancer biomarkers) .

What methodologies are used to determine the crystallographic structure of hydrazide-metal complexes, and how do these structures inform reactivity?

Q. Advanced Research Focus

- Crystallization : Use slow evaporation (e.g., DMSO/water mixtures) to grow single crystals of Pt(II) or Pd(II) hydrazide complexes .

- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Refine structures using SHELXL .

- Reactivity Insights : Planar geometry in [Pt(bah)₂Cl₂] enhances DNA intercalation potential, as shown by electronic spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。